2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid
CAS No.: 750607-14-8
Cat. No.: VC7513800
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 750607-14-8 |
|---|---|
| Molecular Formula | C21H16N2O3S2 |
| Molecular Weight | 408.49 |
| IUPAC Name | 2-(3-benzyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetic acid |
| Standard InChI | InChI=1S/C21H16N2O3S2/c24-18(25)13-27-21-22-16-11-17(15-9-5-2-6-10-15)28-19(16)20(26)23(21)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H,24,25) |
| Standard InChI Key | DZMOXPRSPKGSAK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2SCC(=O)O |
Introduction
2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid is a complex organic compound belonging to the thienopyrimidine class. It is characterized by its unique molecular structure, which includes a thieno[3,2-d]pyrimidine core, a benzyl group, a phenyl group, and an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.
Synthesis
The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving thiophene derivatives and pyrimidine precursors. The benzyl and phenyl groups are introduced via benzylation and arylation reactions, respectively. The final step involves the attachment of the acetic acid moiety through acylation reactions.
Biological Activities
Thienopyrimidine derivatives, including 2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid, have been studied for their potential biological activities. These compounds are known to exhibit antimicrobial and anticancer properties. The mechanisms through which these compounds exert their effects include the inhibition of key enzymes involved in DNA synthesis and repair in cancer cells, such as thymidylate synthase and dihydrofolate reductase.
Applications
2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Its potential applications in drug development are being explored due to its structural complexity and biological activity.
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